molecular formula C10H12N2O4 B3043018 (S)-4-Nitro-homophenylalanine CAS No. 705919-70-6

(S)-4-Nitro-homophenylalanine

Cat. No.: B3043018
CAS No.: 705919-70-6
M. Wt: 224.21 g/mol
InChI Key: YLRIJQHXHLYYBA-VIFPVBQESA-N
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Description

Significance of Homophenylalanine Derivatives as Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are powerful tools in the development of peptide-based therapeutics and other bioactive compounds. nih.gov Unlike their proteinogenic counterparts, which are the 20 standard amino acids encoded by DNA, NPAAs offer a vast expansion of chemical diversity. nih.gov The incorporation of NPAAs into peptide sequences is a key strategy to overcome the limitations of natural peptides as drug candidates, such as their low stability in biological systems due to proteolytic degradation. nih.govmdpi.com

Homophenylalanine (Hph) and its derivatives are a notable class of NPAAs. L-homophenylalanine, for instance, is a known precursor in the synthesis of important pharmaceuticals, including several angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and lisinopril. frontiersin.org The one-carbon extension in the side chain of homophenylalanine compared to phenylalanine provides a different spatial arrangement, which can influence the binding affinity and pharmacological properties of peptides containing it. nih.gov In nature, aromatic homoamino acids are found in some secondary metabolites, such as benzyl (B1604629) glucosinolate from mustard oil and certain cyclic peptides from cyanobacteria. nih.gov The growing importance of these unnatural amino acids has spurred the development of various chemical and biocatalytic methods for their efficient and enantiomerically pure synthesis. researchgate.net

PropertyDescriptionSource(s)
Class Non-Proteinogenic Amino Acid (NPAA) nih.govfrontiersin.org
Structural Feature Analogue of L-phenylalanine with an extended side chain nih.govebi.ac.uk
Key Advantage Enhances proteolytic stability of peptides mdpi.com
Application Precursor for ACE inhibitors (e.g., enalapril, lisinopril) frontiersin.org
Natural Occurrence Found in some secondary metabolites nih.gov

The Role of Aromatic Nitro Groups in Amino Acid Chemistry

The introduction of a nitro group (NO₂) onto the aromatic ring of an amino acid profoundly alters its chemical properties and reactivity. The nitro group is a potent electron-withdrawing group, which significantly influences the electron distribution of the aromatic system. numberanalytics.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions while making it more susceptible to nucleophilic aromatic substitution under specific conditions. numberanalytics.comnih.gov

From a synthetic standpoint, the aromatic nitro group is exceptionally valuable because it can be readily converted into other functional groups. organic-chemistry.org The most important of these transformations is the reduction of the nitro group to an amino group (NH₂). numberanalytics.commasterorganicchemistry.com This reaction, which can be achieved using methods like catalytic hydrogenation or treatment with metals in acid, transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This conversion is a cornerstone of synthetic chemistry, providing a pathway to anilines and their derivatives, which are key intermediates in the production of dyes, pharmaceuticals, and other materials. numberanalytics.comresearchgate.netebi.ac.uk

Furthermore, the nitro group itself can serve as a useful spectroscopic probe. For example, 4-nitrophenylalanine has been used as an infrared absorption probe to report on the local polarity within peptides, leveraging the sensitivity of the nitro group's vibrational frequencies to its environment. researchgate.net The unique properties imparted by the nitro group make nitroaromatic amino acids versatile tools in chemical synthesis, drug discovery, and biochemical research. nih.govchemimpex.com

Feature of Aromatic Nitro GroupImplication in Amino Acid ChemistrySource(s)
Strong Electron-Withdrawing Nature Deactivates the ring to electrophilic attack; influences reaction pathways. numberanalytics.comnih.gov
Synthetic Versatility Can be reduced to an amino group (NH₂), a key synthetic transformation. numberanalytics.commasterorganicchemistry.com
Change in Directing Effect Conversion from NO₂ (meta-directing) to NH₂ (ortho, para-directing) alters subsequent reactions. masterorganicchemistry.com
Spectroscopic Probe Can be used to study the local environment within biomolecules. researchgate.net
Intermediate Function Serves as a crucial intermediate for synthesizing a wide range of compounds, including pharmaceuticals. numberanalytics.comresearchgate.net

Overview of Research Trajectories for (S)-4-Nitro-homophenylalanine

Research involving this compound and its close analogues primarily focuses on its application as a specialized building block in synthetic and medicinal chemistry. While direct studies on the free amino acid are limited, its derivatives are utilized in several key research areas.

A significant trajectory is its use in peptide synthesis . The compound is often employed in its N-protected form, such as Fmoc-4-nitro-L-β-homophenylalanine, to construct complex peptides. chemimpex.comchemimpex.com The incorporation of this NPAA allows for the creation of peptides with specific modifications. The nitro group can be retained as a key functional element for biological activity or serve as a handle for further chemical modification, such as bioconjugation. chemimpex.comchemimpex.com For instance, the nitro group could be reduced to an amine after peptide synthesis to introduce a positive charge or create a site for attaching other molecules.

Another research avenue is its role as a precursor for bioactive molecules . The homophenylalanine scaffold combined with the reactive nitro group makes it a valuable intermediate. Research on homophenylalanine-derived benzo nih.govorganic-chemistry.orgdiazepine-2,5-diones has shown them to be potent bacterial quorum sensing inhibitors. rsc.org this compound could serve as a starting material for synthesizing analogues of such inhibitors, where the nitro group is either a necessary pharmacophore or is converted to an amino group to modulate activity.

Furthermore, research into the biosynthesis of related compounds, such as the enzymatic synthesis of (3R)-β-hydroxy-p-nitro-l-homophenylalanine, highlights the interest in creating complex nitro-containing amino acids for potential use as building blocks in natural product synthesis or as precursors to pharmaceuticals. nih.gov The development of peptidyl nitroalkenes as covalent reversible inhibitors for viral proteases, such as the main protease of SARS-CoV-2, also points to the potential of nitro-functionalized amino acid derivatives in antiviral drug discovery. nih.gov These trajectories underscore the utility of this compound as a versatile chemical tool for creating novel peptides and small molecules with tailored biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRIJQHXHLYYBA-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for S 4 Nitro Homophenylalanine and Its Chiral Precursors

Chemoenzymatic and Biocatalytic Approaches to Chiral Homophenylalanine Scaffolds

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes to chiral amino acids. These approaches leverage the inherent stereospecificity of enzymes to produce enantiomerically pure compounds, often under mild reaction conditions.

Microbial Production Routes (e.g., Escherichia coli and Nostoc punctiforme gene expression)

A sustainable approach for producing L-homophenylalanine (L-Hph) involves microbial fermentation using genetically engineered microorganisms. Researchers have successfully identified the biosynthetic gene cluster for L-Hph in the cyanobacterium Nostoc punctiforme PCC73102 and expressed it in Escherichia coli to facilitate production. asm.orgasm.orgnih.gov

The proposed biosynthetic pathway is analogous to that of leucine, starting from L-phenylalanine (L-Phe). asm.orgebi.ac.uk Key genes from N. punctiforme involved in this process are hphA, hphB, and hphCD. asm.orgasm.orgnih.govebi.ac.uk The expression of these genes in E. coli enables the conversion of L-Phe into L-Hph. asm.orgebi.ac.uk Through optimization of the expression of these genes, a production yield of approximately 630 mg/liter has been achieved. asm.orgasm.orgnih.gov This microbial production platform has also shown the flexibility to accept substituted phenylalanine analogs, such as m-fluorophenylalanine and o-fluorophenylalanine, to generate the corresponding homoamino acids. asm.orgnih.gov

Table 1: Genes from Nostoc punctiforme for L-Homophenylalanine Biosynthesis

GeneEncoded Protein Function (Homologous to Leucine Biosynthesis)Reference
hphA Homologous to LeuA (α-isopropylmalate synthase) asm.orgnih.gov
hphCD Homologous to LeuC/LeuD (isopropylmalate isomerase) asm.orgnih.gov
hphB Homologous to LeuB (β-isopropylmalate dehydrogenase) asm.orgnih.gov

This table summarizes the key genes from Nostoc punctiforme that have been identified and utilized for the microbial production of L-homophenylalanine in E. coli.

Enzyme-Catalyzed Asymmetric Synthesis (e.g., Reductive Amination of Keto Acids, Transamination)

Enzyme-catalyzed asymmetric synthesis provides a direct and efficient method for producing enantiomerically pure homophenylalanine. Key enzymatic reactions include reductive amination and transamination.

Reductive Amination: The direct reductive amination of the prochiral keto acid, 2-oxo-4-phenylbutyric acid (2-OPBA), is a highly attractive method for L-homophenylalanine (L-HPA) synthesis. nih.gov Phenylalanine dehydrogenase (PheDH) is a key enzyme in this process, utilizing ammonia (B1221849) and a cofactor like NADH to produce L-HPA with water as the only byproduct. nih.govutm.my To overcome issues of low catalytic efficiency, researchers have employed structure-guided steric hindrance engineering of PheDH from Bacillus badius, leading to mutant enzymes with significantly improved performance. nih.gov An engineered NADPH-dependent glutamate (B1630785) dehydrogenase (GDH) from E. coli has also been developed, showing effective amination of 2-OPBA to L-homophenylalanine. ebi.ac.ukacs.org

Transamination: Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. acs.orgrsc.org This method is widely used for the production of L-Hph from 2-oxo-phenylbutanoate. asm.orgnih.gov Various transaminases, including those from Megasphaera elsdenii and engineered aromatic amino acid transaminases (AroAT), have been employed for the asymmetric synthesis of L-homophenylalanine with high conversion rates and excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net Challenges such as unfavorable reaction equilibria can be overcome by strategies like in situ product crystallization, which removes the product from the reaction mixture and drives the equilibrium forward. acs.orgresearchgate.net

Table 2: Examples of Enzyme-Catalyzed Synthesis of L-Homophenylalanine

Enzymatic MethodKey EnzymeSubstrateProductKey FindingsReference
Reductive Amination Phenylalanine Dehydrogenase (PheDH)2-Oxo-4-phenylbutyric acid (2-OPBA)L-Homophenylalanine (L-HPA)Engineering of PheDH improves catalytic efficiency. nih.gov
Transamination α-Transaminase from Megasphaera elsdenii2-Oxo-4-phenylbutanoic acid (OPBA)L-HomophenylalanineIn situ product crystallization enhances productivity. acs.orgacs.org
Transamination Aromatic Amino Acid Transaminase (AroAT)2-Oxo-4-phenylbutyric acid (2-OPBA)L-Homophenylalanine (L-HPA)High conversion yields (>95%) and optical purity (>99% ee) achieved. researchgate.net

This table provides a summary of different enzymatic approaches for the synthesis of L-homophenylalanine, highlighting the enzymes, substrates, and key outcomes of the research.

Optical Resolution Techniques for Homophenylalanine Derivatives

Optical resolution is a classical yet effective method for separating a racemic mixture of homophenylalanine derivatives into its constituent enantiomers. This can be achieved through enzymatic kinetic resolution.

One established industrial process involves the resolution of a racemic mixture of N-acyl-homophenylalanine. researchgate.net Enzymes such as L-aminoacylase (LAA) or hydantoinase are employed in this strategy. asm.orgnih.govresearchgate.net For instance, L-aminoacylase selectively hydrolyzes the N-acyl group from the L-enantiomer of the homophenylalanine derivative, leaving the D-enantiomer unreacted. researchgate.net The resulting L-homophenylalanine and the unreacted N-acyl-D-homophenylalanine can then be separated. Similarly, a hydantoinase process can be used for the optical resolution of hydantoin (B18101) derivatives of homophenylalanine. asm.orgnih.gov A combination of N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA) genes from Deinococcus radiodurans expressed in E. coli has been used to develop a bioconversion process with dynamic resolution for L-HPA production. scispace.com

Chemical Synthetic Methodologies for Homophenylalanine Derivatives

While biocatalytic methods offer high selectivity, traditional chemical synthesis provides versatile and robust routes to homophenylalanine derivatives, often allowing for a broader range of functional group tolerance and scalability.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel-Catalyzed Csp3-Csp3 Coupling)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the Csp3-Csp3 bond crucial for synthesizing homophenylalanine derivatives. This strategy involves the coupling of an amino-acid-derived alkylzinc reagent with a benzyl (B1604629) halide. nih.govacs.org The use of a low-cost nickel catalyst makes this an economically attractive method. nih.gov This protocol is noted for its synthetic convenience and its tolerance of a wide array of functional groups and the preservation of stereochemistry. nih.govacs.org The reaction provides a straightforward and efficient pathway to a diverse range of unnatural α-amino acids, including homophenylalanine derivatives. nih.govacs.org

Organozinc Chemistry in Stereoselective α-Amino Acid Synthesis

Organozinc reagents derived from amino acids are valuable intermediates in stereoselective synthesis. In the context of homophenylalanine synthesis, these reagents participate in palladium-catalyzed Negishi cross-coupling reactions. researchgate.netsheffield.ac.ukscispace.com An organozinc reagent, prepared from a protected β-iodoalanine derivative, can be coupled with aryl iodides or bromides to generate protected phenylalanine analogues. researchgate.netscispace.com This methodology allows for the construction of the homophenylalanine backbone with control over the stereochemistry. The reaction conditions are generally mild, and the use of organozinc reagents, which can be prepared from readily available amino acid precursors like serine, adds to the versatility of this approach. scispace.com

Enantioselective Hydrogenation Strategies

The creation of the stereogenic center in (S)-4-Nitro-homophenylalanine is frequently accomplished through the asymmetric hydrogenation of a prochiral precursor. This method is a cornerstone of modern organic synthesis for producing optically active compounds. rsc.org The most common precursors for this transformation are unsaturated enamides or dehydroamino acid derivatives. The success of this strategy hinges on the use of chiral catalysts, typically transition metal complexes, that can effectively differentiate between the two faces of the double bond.

Rhodium and Iridium complexes featuring chiral phosphine (B1218219) ligands are widely employed for this purpose. For instance, rhodium-catalyzed asymmetric hydrogenation is a well-established method for synthesizing optically active compounds from prochiral unsaturated precursors. researchgate.net Similarly, chiral iridium complexes with N,P-ligands have demonstrated high efficiency in the asymmetric hydrogenation of unsaturated ketones, a transformation analogous to the synthesis of chiral amino acid precursors. nih.gov Cobalt-based catalysts have also emerged as effective alternatives, capable of hydrogenating enamides with high enantioselectivity. uit.nomdpi.com

The general approach involves the reaction of a precursor, such as an N-acetylated dehydro-homophenylalanine derivative, with hydrogen gas in the presence of a catalytic amount of a chiral metal complex. The choice of ligand is critical, as it dictates the stereochemical outcome of the reaction. For example, the use of ligands like (R,R)-iPrDuPhos with a cobalt precatalyst has been shown to produce the (S)-enantiomer of the hydrogenated product with high enantiomeric excess (ee). uit.no

Table 1: Representative Chiral Catalysts in Asymmetric Hydrogenation

Catalyst Type Metal Center Common Chiral Ligands Typical Substrates
Cationic Complexes Rhodium (Rh) DuPhos, DIPAMP Dehydroamino acids, Enamides
Neutral Complexes Iridium (Ir) N,P-Ligands (e.g., Carbox-PINAP) Enones, Unfunctionalized Olefins

This table presents a summary of common catalyst systems used in asymmetric hydrogenation reactions applicable to the synthesis of chiral amino acids.

Friedel-Crafts Reactions with Chiral Aspartic Acid Derivatives

An alternative and powerful strategy for synthesizing homophenylalanine derivatives involves a chiral pool approach, utilizing readily available and optically pure L-aspartic acid. core.ac.uk The key step is an intermolecular Friedel-Crafts reaction to form the C-C bond between the aromatic ring and the amino acid backbone. researchgate.netnih.gov This method typically uses an N-protected aspartic acid derivative, such as N-trifluoroacetyl-L-aspartic acid methyl ester acid chloride (N-TFA-L-Asp(Cl)-OMe), as the acylating agent. nih.gov

The reaction is catalyzed by a strong Brønsted or Lewis acid. Trifluoromethanesulfonic acid (TfOH) has proven to be a particularly effective catalyst and solvent for this transformation, promoting the reaction under mild conditions (e.g., 0 °C) and often leading to high yields. core.ac.uknih.gov The use of TfOH can overcome the low solubility of aspartic acid derivatives in other organic solvents. core.ac.uk The mechanism involves the in-situ formation of an acylium ion from the acid chloride, which then acts as the electrophile in the aromatic substitution. byjus.com

While Friedel-Crafts reactions are highly effective for many aromatic substrates, those bearing strongly deactivating substituents, such as a nitro group, can be challenging. core.ac.uk However, syntheses have been developed that successfully employ nitro-substituted arenes. Following the acylation, the resulting keto group is reduced to a methylene (B1212753) group, typically via hydrogenolysis or silane-promoted reduction, to complete the homophenylalanine skeleton. nih.govtandfonline.com This sequence allows for the synthesis of various homophenylalanine derivatives while retaining the original stereochemistry of the starting L-aspartic acid, resulting in products with high enantiopurity (>99% ee). core.ac.uk

Table 2: Friedel-Crafts Acylation of Aromatics with an Aspartic Acid Derivative

Aromatic Substrate Catalyst Conditions Product Yield Reference
Benzene TfOH neat, 0 °C, 1 hr N-TFA-(S)-4-oxo-4-phenyl-2-aminobutanoic acid methyl ester 98% nii.ac.jp
Toluene TfOH neat, 0 °C, 1 hr N-TFA-(S)-4-oxo-4-(p-tolyl)-2-aminobutanoic acid methyl ester 95% nii.ac.jp

This table showcases the efficiency of TfOH-catalyzed Friedel-Crafts acylation with N-TFA-L-Asp(Cl)-OMe and various aromatic compounds. nii.ac.jp The resulting keto-amino esters are direct precursors to homophenylalanine derivatives.

Introduction of the Nitro Moiety within Homophenylalanine Architectures

Regioselective Aromatic Nitration Strategies

Direct nitration of the L-homophenylalanine aromatic ring is a straightforward approach to introduce the nitro group. The alkylamino acid side chain is an ortho-, para-directing group, meaning the nitration will yield a mixture of 2-nitro (ortho) and 4-nitro (para) isomers. The primary challenge is to control the regioselectivity to maximize the yield of the desired 4-nitro product. numberanalytics.com

A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. researchgate.netajrconline.org The reaction conditions, such as temperature and the ratio of acids, must be carefully controlled to achieve good yields and minimize side reactions. For instance, the nitration of L-phenylalanine using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C can yield up to 65.2% of the desired L-4-nitrophenylalanine. researchgate.net Similar conditions can be applied to L-homophenylalanine. A study on the nitration of L-homophenylalanine ethyl ester found that a combination of nitric acid and acetic anhydride (B1165640) or acetic acid provided good solubility and mild conditions, favoring the formation of the ortho- and para-substituted products which could then be separated. clockss.org The separation of the resulting ortho and para isomers is typically achieved by fractional crystallization or chromatography. clockss.org

Synthesis via Nitro-Substituted Aliphatic or Aromatic Precursors

To circumvent the challenges of regioselectivity in direct nitration, an alternative strategy involves starting the synthesis with a precursor that already contains the p-nitro-substituted phenyl ring. researchgate.netacs.org This approach builds the chiral amino acid side chain onto the pre-functionalized aromatic core.

One such method involves the coupling of a nitro-substituted benzoic acid with a suitable chiral amine precursor. For example, a synthetic route to a related compound involved coupling 3-fluoro-4-nitrobenzoic acid with L-HoPhe-OtBu, followed by subsequent chemical modifications. nih.gov Another powerful method is the Friedel-Crafts reaction discussed previously (Section 2.2.4), where 4-nitrobromobenzene or a similar nitro-substituted aromatic could potentially be used as the substrate, although this can be challenging due to the deactivating nature of the nitro group. core.ac.uk A more viable approach is the coupling of a protected amino acid derivative with a molecule already containing the 4-nitrophenyl group, for instance, through Wittig reactions followed by reduction and coupling steps. nih.gov

Oxidative Functionalization of Primary Amines to Nitro Groups

A less common but feasible route is the synthesis of (S)-4-amino-homophenylalanine followed by the selective oxidation of the primary aromatic amine (aniline derivative) to a nitro group. acs.org This method avoids the formation of regioisomers associated with direct nitration. A variety of oxidizing agents can be used for this transformation.

Reagents such as dimethyldioxirane, generated from Oxone, can effectively oxidize primary aromatic amines to nitro compounds in high yields (80-90%). stackexchange.com Other methods include the use of peroxy acids like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). stackexchange.comresearchgate.net Metal-catalyzed systems have also been developed; for example, a combination of tert-butyl hydroperoxide (TBHP) with a catalytic amount of potassium iodide or a cobalt salt can selectively oxidize anilines to nitroarenes in good to excellent yields. researchgate.netorganic-chemistry.org Sodium perborate (B1237305) in acetic acid is another effective reagent for oxidizing anilines that possess electron-withdrawing groups. mdpi.com The key challenge in this approach is to ensure that the oxidizing conditions are mild enough not to affect the chiral center or other functional groups present in the homophenylalanine molecule.

Table 3: Reagents for the Oxidation of Aromatic Amines to Nitroarenes

Reagent/System Conditions Yield Range Reference
Dimethyldioxirane Acetone, RT 80-90% stackexchange.com
Sodium Perborate / Acetic Acid 50-55 °C Moderate to Good mdpi.com
KI / tert-Butyl Hydroperoxide (TBHP) Varies 47-98% researchgate.net

This table summarizes various modern reagents capable of converting primary aromatic amines to nitro groups, a potential final step in the synthesis of this compound.

Advanced Stereochemical Control and Enantiopurity in Synthesis

Maintaining and ensuring high enantiopurity throughout the multi-step synthesis of this compound is of paramount importance. The absolute configuration established early in the synthesis must be preserved through subsequent reactions. For instance, in syntheses utilizing Friedel-Crafts reactions with chiral aspartic acid, it has been demonstrated that the stereochemistry is retained throughout the acylation and subsequent reduction steps, yielding products with enantiomeric excess greater than 99%. core.ac.uk

During nitration, which often involves strongly acidic conditions, care must be taken to avoid racemization at the α-carbon. Studies have shown that nitration of L-homophenylalanine ethyl ester can proceed without racemization at the chiral center. clockss.org

For syntheses that may result in a mixture of enantiomers or diastereomers, advanced purification and resolution techniques are employed. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers and accurately determining the enantiomeric excess of the final product. core.ac.ukresearchgate.net

Another advanced strategy for stereochemical control is Crystallization-Induced Asymmetric Transformation (CIAT). sciforum.net This process takes advantage of the equilibration of two stereoisomers in solution while one of them selectively crystallizes out due to lower solubility. This continuous shift in equilibrium can theoretically convert the entire mixture into a single, solid, enantiomerically pure stereoisomer. sciforum.net This technique has been successfully applied to the synthesis of dipeptides containing homophenylalanine, demonstrating its potential for producing highly enantioenriched products. researchgate.net

Application of Chiral Auxiliaries and Asymmetric Catalysts

Asymmetric catalysis and chiral auxiliaries are powerful tools for the enantioselective synthesis of chiral molecules, including amino acid derivatives. numberanalytics.comcardiff.ac.uk A chiral auxiliary is an optically active compound that is temporarily incorporated into an achiral substrate to direct a subsequent reaction, after which it is removed to yield the chiral product. du.ac.inbccollegeasansol.ac.in This approach allows for the creation of a new stereocenter under the influence of the auxiliary's existing chirality. bccollegeasansol.ac.in Oxazolidinone auxiliaries, for instance, have been widely applied in stereoselective conversions such as alkylation and aldol (B89426) reactions. nih.gov The auxiliary is typically attached to the substrate to form an intermediate, like an imide, where substituents on the auxiliary block one face of the molecule, directing the attack of reagents to the opposite face.

In the context of homophenylalanine synthesis, asymmetric Friedel-Crafts reactions represent a key strategy. An efficient synthesis of homophenylalanine derivatives has been achieved through the reaction of N-trifluoroacetyl-L-aspartic acid anhydride methyl ester chloride (TFA-Asp(Cl)-OMe) with various aromatic compounds. core.ac.uk This method uses an easily available amino acid as a chiral precursor and has been shown to produce homophenylalanine derivatives with an enantiomeric excess greater than 99%. core.ac.uk

Another prominent method is the asymmetric Strecker reaction, which synthesizes α-amino nitriles, precursors to amino acids. The use of recyclable, chiral, macrocyclic Mn(III)–salen complexes as catalysts has been effective for the enantioselective Strecker reaction of various aldimines, achieving high enantioselectivity (up to 99% ee). researchgate.net This protocol was successfully applied to the synthesis of D-homophenylalanine, demonstrating the power of asymmetric catalysis in controlling stereochemistry. researchgate.net Furthermore, organocatalysis has emerged as a vital strategy. For example, the asymmetric 1,4-addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, a key step in the synthesis of (S)-Rolipram, was effectively catalyzed by a supported diphenylproline-based organocatalyst, yielding the chiral γ-nitro aldehyde intermediate with 94% enantiomeric excess. frontiersin.org

Table 1: Examples of Asymmetric Synthesis Methods for Homophenylalanine and Related Precursors

Method Catalyst/Auxiliary Substrate Type Product Type Enantiomeric Excess (ee)
Asymmetric Friedel-Crafts Trifluoromethanesulfonic acid (TfOH) TFA-Asp(Cl)-OMe, Benzene Homophenylalanine derivative >99%
Asymmetric Strecker Reaction Chiral macrocyclic Mn(III)–salen complex N-benzyl benzylimine D-Homophenylalanine up to 99%
Asymmetric 1,4-Addition Supported diphenylproline organocatalyst Cinnamaldehyde derivative, Nitromethane Chiral γ-nitro ester 94%
Asymmetric Alkylation Cysteine-derived oxazolidinone Imide α-amino ketone -

Crystallization-Induced Asymmetric Transformation for Enhanced Enantiopurity

Crystallization-induced asymmetric transformation (CIAT) is a highly efficient method for obtaining enantiomerically pure compounds from a racemic or diastereomeric mixture. iupac.orgsciforum.net The process involves the conversion of a racemate into a pure enantiomer or a mixture where one enantiomer is in excess. iupac.org This is achieved by taking advantage of the equilibration of stereoisomers in solution while one desired stereoisomer selectively crystallizes out due to lower solubility. iupac.orgut.ac.ir This continuous crystallization shifts the equilibrium, potentially converting nearly 100% of the starting material into the desired solid product. sciforum.net

This technique has been successfully applied to the synthesis of various amino acids. ut.ac.ir For instance, a tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) has been used to prepare N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids with high diastereoselectivity. semanticscholar.org In this approach, the addition of a chiral amine to an aroyl acrylic acid creates a mixture of two diastereomers in solution. semanticscholar.org Under the right conditions, these diastereomers can interconvert. One diastereomer crystallizes preferentially, driving the entire mixture towards that single, solid, diastereomerically pure product. semanticscholar.org

Research groups have extensively studied CIAT for the synthesis of dipeptides containing homophenylalanine and for the production of enantiomerically pure aroylalanines. sciforum.netpavoljakubec.sk The synthesis of enantiomerically enriched N-substituted aroylalanines was achieved through the conjugate addition of chiral N-nucleophiles to aroylacrylic acids, coupled with CIAT. sciforum.net This methodology demonstrates the power of combining a chemical reaction with a dynamic resolution process to achieve high yields and excellent stereochemical purity. sciforum.net

Table 2: Applications of Crystallization-Induced Asymmetric Transformation (CIAT)

Application Starting Materials Resolving/Chiral Agent Key Feature Product
Synthesis of L-Dopa/L-Tyrosine Racemic phenylalanine methyl ester derivatives (2R,3R)-Tartaric acid, 5-nitrosalicylaldehyde CIAT of diastereomeric salts (S)-enantiomers
Synthesis of Aroylalanines Aroyl acrylic acids Chiral amines (e.g., (S)-phenylglycinol) Tandem aza-Michael addition and CIDT N-substituted (S,S)-aroylalanines
Synthesis of Dipeptides Not specified Not specified CIAT for dipeptide synthesis Dipeptides with homophenylalanine

Enantioselective Separation Methodologies (e.g., Chiral Extraction)

Enantioselective liquid-liquid extraction (ELLE) is an effective technique for the separation of racemates, offering an alternative to traditional crystallization or chromatography methods. acs.org This methodology relies on a chiral host molecule, the extractant, which is dissolved in an organic solvent. This organic phase is then mixed with an aqueous phase containing the racemic compound. The chiral extractant preferentially forms a complex with one of the enantiomers, transporting it into the organic phase and thus separating it from the other enantiomer, which remains predominantly in the aqueous phase. acs.orgresearchgate.net

The efficiency of this separation is quantified by the separation factor (α), which is the ratio of the distribution coefficients of the two enantiomers. A variety of chiral extractants, often based on metal complexes with chiral ligands, have been developed for the separation of amino acids and their derivatives. researchgate.net

Significant research has been conducted on the separation of phenylalanine analogues, including homophenylalanine (Hphe) and 4-nitro-phenylalanine (Nphe), which serves as a close model for 4-nitro-homophenylalanine. Complexes of palladium (Pd) and copper (Cu) with chiral phosphine ligands such as BINAP, SEGPHOS, Taniaphos, and Josiphos have shown considerable success. acs.orgresearchgate.netdntb.gov.ua For example, (S)-SEGPHOS-Pd has been identified as an excellent chiral extractant for recognizing 4-nitro-phenylalanine, achieving a separation factor (α) of 4.25. researchgate.net Similarly, Mandyphos-Pd complexes have been used to separate 4-nitro-phenylalanine with a separation factor of 2.42. researcher.life Taniaphos-Cu complexes have proven effective for separating both homophenylalanine (α = 2.10) and 4-nitro-phenylalanine (α = 2.32). researchgate.net The performance of these systems is influenced by factors such as pH, temperature, and the concentration of the chiral extractant. researchgate.net

Table 3: Enantioselective Extraction of Homophenylalanine and 4-Nitro-phenylalanine

Chiral Extractant System Substrate Separation Factor (α)
(S)-SEGPHOS-Pd 4-Nitro-phenylalanine (Npha) 4.25
Josiphos-Pd 4-Nitro-phenylalanine (Nphe) 3.30
Taniaphos-Cu Homophenylalanine (Hphe) 2.10
Taniaphos-Cu 4-Nitro-phenylalanine (Nphe) 2.32
Mandyphos-Pd Homophenylalanine 2.77
Mandyphos-Pd 4-Nitro-phenylalanine 2.42
(S)-MeO-BIPHEP-Pd 4-Nitro-phenylalanine (Nphe) 3.87
Wei-Phos-Pd 4-Nitro-phenylalanine 7.06

Chemical Transformations and Reactivity Profiles of S 4 Nitro Homophenylalanine Derivatives

Functional Group Interconversions at the Amino and Carboxyl Termini

The amino and carboxyl groups of (S)-4-nitro-homophenylalanine are key handles for a variety of chemical transformations, including protection, deprotection, and coupling reactions, which are fundamental in peptide synthesis and the creation of peptidomimetics. chemimpex.comresearchgate.net

The carboxyl group can be converted into various derivatives, most commonly esters and amides. Esterification is often performed to protect the carboxylic acid or to enhance its reactivity for subsequent transformations. researchgate.net For example, methyl or ethyl esters can be formed by reacting the amino acid with the corresponding alcohol under acidic conditions. researchgate.net Amide bond formation, a cornerstone of peptide synthesis, involves coupling the carboxyl group of this compound with the amino group of another amino acid or amine. This reaction is typically facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

The interconversion of these functional groups is a routine yet critical aspect of synthetic organic chemistry, enabling the construction of complex molecular architectures from simple building blocks. scribd.comwikipedia.org

Table 1: Common Protecting Groups for the Amino Terminus
Protecting GroupAbbreviationCleavage Conditions
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) sigmaaldrich.com
tert-ButoxycarbonylBocAcid (e.g., TFA) researchgate.netsigmaaldrich.com
BenzyloxycarbonylCbzCatalytic Hydrogenolysis highfine.com

Transformations Involving the Aromatic Nitro Group

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of this amino acid derivative.

The reduction of the aromatic nitro group to an amino group is a common and highly useful transformation. This conversion dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into an electron-donating one. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a widely used method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com This method is generally efficient and clean. Other metal-based reducing systems, such as iron (Fe) in acidic media (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride (SnCl2), and zinc (Zn) in acid, are also effective and can offer better chemoselectivity in the presence of other reducible functional groups. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net For instance, Fe/NH4Cl is a common reagent for this purpose. researchgate.net The resulting amino group can then serve as a handle for further derivatization, such as acylation or participation in cyclization reactions. nih.gov

Table 2: Reagents for the Reduction of Aromatic Nitro Groups
ReagentConditions
H2, Pd/CCatalytic Hydrogenation masterorganicchemistry.comcommonorganicchemistry.com
Fe, NH4ClReflux in Ethanol/Water researchgate.net
SnCl2Acidic or Alcoholic Solvent commonorganicchemistry.comresearchgate.net
Zn, AcidAcidic Conditions commonorganicchemistry.com

The nitro group can actively participate in cyclization reactions, most notably through reductive cyclization. In this process, the nitro group is reduced in situ to an amine, which then reacts with another functional group within the same molecule to form a cyclic structure. researchgate.net

A practical application of this is the synthesis of benzolactams. For example, L-homophenylalanine ethyl ester can be nitrated and then subjected to hydrogenation, leading to the reduction of the nitro group and subsequent intramolecular cyclization to form an α-aminobenzolactam. researchgate.net This strategy has been employed in the synthesis of key intermediates for pharmacologically active compounds. researchgate.net Similarly, 2-chloro-N-(2-nitrobenzyl)acetamides can undergo reductive cyclization using iron and ammonium chloride to yield 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones. researchgate.net The formation of various heterocyclic structures, such as indoles, can also be achieved through the reductive cyclization of nitroarenes. mdpi.com

Reduction of the Nitro Group to Amino Functionality

Stereoretentive and Stereoinvertive Transformations at the α-Carbon Stereocenter

The stereochemistry at the α-carbon is a critical determinant of the biological activity of amino acids and their derivatives. Transformations that proceed with either retention or inversion of this stereocenter are of significant interest in medicinal chemistry and drug design.

Stereoretentive transformations are those in which the configuration of the α-carbon is preserved. Many standard synthetic manipulations, such as the protection and deprotection of the amino and carboxyl groups under mild conditions, are designed to be stereoretentive. researchgate.net For instance, the coupling of N-protected this compound with another amino acid using standard peptide coupling reagents typically proceeds with retention of the (S)-configuration.

Stereoinvertive transformations, which change the configuration from (S) to (R) or vice versa, are more challenging but synthetically valuable. The Mitsunobu reaction is a well-known method for achieving stereoinversion at a chiral center. mdpi.com For example, an alcohol with (S) stereochemistry can be inverted to the (R) configuration. While not directly applied to the α-carbon of an amino acid in the provided context, the principle can be extended to suitable derivatives. In the context of amino acids, racemization, or the formation of an equal mixture of both enantiomers, can sometimes occur under harsh reaction conditions, such as strong base or high temperatures, which is generally undesirable when stereochemical purity is required.

The development of photobiocatalytic methods has also enabled enantioselective synthesis, where enzymes can be engineered to produce either the (S) or (R) enantiomer of a desired amino acid, highlighting the potential for controlling stereochemistry through biocatalysis. acs.org

Applications of S 4 Nitro Homophenylalanine As a Chiral Building Block

Integral Role in Peptide Synthesis

In the synthesis of novel peptides, (S)-4-Nitro-homophenylalanine is utilized as a specialized building block to create peptides with modified structures and functions. Its incorporation is a deliberate strategy to move beyond the library of the 20 canonical amino acids, enabling the exploration of new chemical and biological properties.

The site-specific incorporation of this compound into a growing peptide chain is primarily achieved through solid-phase peptide synthesis (SPPS). chemimpex.com This technique allows for the sequential addition of amino acids in a precisely controlled manner. The this compound residue can be introduced at any desired position within the peptide sequence, acting as a replacement for natural amino acids or as an addition to the chain. This strategic placement is crucial for studying structure-activity relationships and for developing peptide-based therapeutics. chemimpex.com The nitro group on the phenyl ring provides a unique chemical handle that can be used for further modifications or as a probe to study molecular interactions. chemimpex.com

To achieve selective and efficient peptide bond formation during SPPS, the reactive amino group of this compound must be temporarily masked with a protecting group. The two most common strategies involve the use of the tert-butyloxycarbonyl (Boc) group or the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com

Fmoc-Protection: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), leaving other acid-labile side-chain protecting groups intact. researchgate.netpeptide.com This orthogonality is the cornerstone of the most widely used SPPS strategy, allowing for the selective deprotection of the N-terminal amino group before the coupling of the next amino acid. chemimpex.comchemimpex.com

Boc-Protection: The Boc group is acid-labile and is removed with moderate acids like trifluoroacetic acid (TFA). peptide.comorganic-chemistry.org This chemistry is used in an alternative orthogonal protection scheme where side chains are protected by groups requiring stronger acids for removal. chemimpex.compeptide.comchemimpex.com

The use of these protected derivatives ensures that the amino group of this compound only reacts when intended, preventing unwanted side reactions and enabling the construction of complex peptide sequences with high fidelity. chemimpex.comchemimpex.com

Protected Derivative Protecting Group Deprotection Condition Primary Use in Peptide Synthesis
Fmoc-(S)-4-Nitro-homophenylalanine 9-fluorenylmethoxycarbonylBase (e.g., Piperidine) peptide.comOrthogonal protection in Fmoc/tBu solid-phase peptide synthesis. chemimpex.comchemimpex.comresearchgate.net
Boc-(S)-4-Nitro-homophenylalanine tert-butyloxycarbonylAcid (e.g., Trifluoroacetic Acid) organic-chemistry.orgOrthogonal protection in Boc/Bzl solid-phase peptide synthesis. chemimpex.compeptide.comchemimpex.com

This table summarizes the common protecting groups used for this compound in peptide synthesis and their respective deprotection methods.

The incorporation of a non-canonical amino acid like this compound can significantly influence the resulting peptide's three-dimensional structure and its stability. nih.gov The presence of the additional methylene (B1212753) group in the backbone and the nitro-functionalized side chain can disrupt or stabilize secondary structures such as α-helices and β-sheets. researchgate.netnih.gov

Research has shown that the introduction of a nitro group into a phenylalanine ring can have a profound effect on self-assembly processes, in some cases promoting the formation of β-sheet structures. researchgate.net Furthermore, incorporating unnatural amino acids is a known strategy to enhance a peptide's resistance to enzymatic degradation by proteases. nih.gov By altering the natural peptide sequence, the recognition sites for these enzymes can be eliminated, leading to a longer biological half-life, a crucial attribute for therapeutic peptides. nih.gov

Property Impact of Incorporating this compound Rationale
Conformation Alters local and global peptide folding; can favor specific secondary structures like β-sheets. researchgate.netnih.govThe non-native backbone and side chain introduce new steric and electronic constraints, influencing torsional angles and non-covalent interactions. researchgate.net
Stability Increases resistance to proteolytic degradation. nih.govThe unnatural structure is not recognized as a substrate by many natural proteases, preventing cleavage of the peptide bond. nih.gov

This table outlines the effects of incorporating this compound on key peptide properties.

Strategic Utilization of Protecting Groups (e.g., Boc, Fmoc) for Selective Reactions

Contributions to Peptidomimetics Research and Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. frontiersin.org this compound is a key building block in this field, enabling the rational design of novel therapeutic candidates. wjarr.com

A primary goal in peptidomimetic design is to reduce the conformational flexibility inherent in many natural peptides. mdpi.com By locking the molecule into its biologically active conformation, binding affinity and selectivity for its target can be significantly improved. prismbiolab.com this compound contributes to this goal by serving as a conformationally restricted analogue of natural amino acids. mdpi.com Its bulkier side chain and the electronic character of the nitro group impose constraints on the peptide backbone, limiting the range of accessible conformations. researchgate.net This pre-organization can lower the entropic penalty upon binding to a receptor, leading to more potent biological activity. prismbiolab.com

Peptide secondary structures, such as β-turns and β-sheets, are often directly involved in the protein-protein interactions that mediate biological processes. wjarr.comprismbiolab.com Consequently, designing non-peptide scaffolds that can mimic these structures is a major focus of drug discovery. This compound is an ideal component for creating such mimetics.

Its structure can be used to enforce specific turn or sheet-like geometries in an oligomer. wjarr.com Moreover, the nitro group makes the compound a "polyfunctionalized" scaffold. It is not merely a structural component but also a site for further chemical modification. For instance, the nitro group can be readily reduced to an amino group, which can then be used as a handle for conjugation, cyclization, or the attachment of other functional moieties, expanding the chemical diversity and utility of the resulting scaffold. nih.gov This versatility allows for the construction of complex, polyfunctionalized chiral molecules designed to modulate specific biological pathways. chemimpex.com

Structure-Activity Relationship (SAR) Investigations in Peptidomimetic Evolution

The non-natural amino acid, this compound, is a valuable tool in the field of medicinal chemistry, particularly for conducting Structure-Activity Relationship (SAR) studies of peptidomimetics. rsc.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties. rsc.org SAR investigations are crucial for understanding how the specific structural features of a molecule contribute to its biological activity, which guides the design of more potent and selective drugs. mdpi.com

The unique structure of this compound offers two key features for SAR studies:

The Nitro Group (-NO2): The electron-withdrawing nitro group, when introduced into a peptide sequence, can significantly alter the electronic properties of the aromatic ring. Researchers can use this feature to probe the importance of electronic interactions, such as π-π stacking or cation-π interactions, between the drug molecule and its biological target. researchgate.net By comparing the activity of a peptidomimetic containing this compound with an analog containing a non-nitrated homophenylalanine or other substituted aromatic amino acids, chemists can deduce whether an electron-deficient aromatic ring enhances or diminishes binding affinity and efficacy. For instance, the nitro group can occupy specific subsites within a target protein's active site, providing insights into the optimal chemical properties for inhibitor binding. nih.gov

The Homophenylalanine Backbone: The "homo" designation indicates that the carbon chain of the side group is one methylene group (-CH2-) longer than that of the natural amino acid phenylalanine. This extended backbone provides a way to explore the spatial requirements of the receptor's binding pocket. By systematically varying the length and flexibility of the amino acid side chain, researchers can map the topology of the active site and design molecules that fit more precisely, potentially leading to increased potency and selectivity.

Overcoming Limitations of Natural Peptides in Bioactive Compounds

While natural peptides are involved in numerous physiological processes and serve as inspiration for drug design, their therapeutic application is often hampered by several inherent limitations. explorationpub.com The incorporation of non-natural amino acids like this compound into peptide structures is a key strategy to overcome these drawbacks. nih.gov

The primary limitations of natural peptides as drugs include:

Poor Metabolic Stability: Natural peptides are readily degraded by proteases, enzymes that cleave peptide bonds. This leads to a short half-life in the body, requiring frequent administration.

Low Bioavailability: Due to their size, charge, and susceptibility to degradation, peptides are often poorly absorbed when taken orally and must be administered via injection. explorationpub.com

Lack of Receptor Selectivity: A peptide might interact with multiple receptor subtypes, leading to off-target effects.

The introduction of this compound helps to mitigate these issues in several ways:

Enhanced Proteolytic Resistance: The unusual structure of a "homo" amino acid can sterically hinder the approach of proteases, making the adjacent peptide bonds less susceptible to cleavage. explorationpub.com This modification can significantly increase the peptide's stability and prolong its duration of action in the body.

Improved Conformational Control: The unique side chain of this compound can induce specific secondary structures, such as turns or helices, in the peptide backbone. rsc.org By locking the peptide into its bioactive conformation, its binding affinity and selectivity for the intended target can be enhanced. nih.gov

By strategically replacing natural amino acids with this compound, scientists can engineer peptidomimetics that retain the desired biological activity of the parent peptide while possessing the drug-like properties necessary for therapeutic success. nih.govnih.gov

Utility in Complex Molecule Synthesis and Intermediate Formation

This compound serves as a crucial chiral building block in the synthesis of a variety of complex and biologically important molecules. Its pre-defined stereochemistry and functional groups make it a valuable starting material for constructing intricate molecular architectures.

Precursor in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril (B1671234), Delapril)

A significant application of L-homophenylalanine derivatives is in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. chemicalbook.inchemicalbook.com Many ACE inhibitors, including enalapril and delapril, feature a common L-homophenylalanine core structure within their molecular framework. nih.govasm.org

Table 1: ACE Inhibitors Synthesized Using L-Homophenylalanine Derivatives

ACE InhibitorTherapeutic UseRole of L-Homophenylalanine Moiety
Enalapril Hypertension, Heart FailureForms a central part of the dipeptide-like structure, crucial for binding to the ACE active site. nih.govasm.org
Delapril HypertensionConstitutes a key chiral component of the molecule, ensuring proper stereochemistry for enzyme inhibition. chemicalbook.inchemicalbook.com
Quinapril Hypertension, Heart FailureThe homophenylalanine core is a fundamental building block in its synthesis. chemicalbook.innih.gov
Ramipril Hypertension, Heart FailureUtilizes the L-homophenylalanine scaffold as a central pharmacophore unit. chemicalbook.innih.gov
Benazepril HypertensionIncorporates the L-homophenylalanine structure as a key component for its therapeutic action. asm.orgresearchgate.net

Components in the Synthesis of Other Biologically Active Compounds (e.g., Carfilzomib, NEP Inhibitors)

The utility of this compound and its parent compound, L-homophenylalanine, extends beyond ACE inhibitors. It is a versatile intermediate for other important pharmaceuticals.

NEP Inhibitors: L-homophenylalanine is also a precursor for the synthesis of neutral endopeptidase (NEP) inhibitors. chemicalbook.inchemicalbook.com NEP is an enzyme that degrades natriuretic peptides, which have beneficial cardiovascular effects. revespcardiol.orgcfrjournal.com Inhibiting NEP can be a therapeutic strategy for conditions like heart failure. sochob.cl Often, NEP inhibitors are combined with ACE inhibitors or angiotensin receptor blockers to achieve a synergistic effect. chemicalbook.inchemicalbook.com The homophenylalanine structure serves as an important chiral intermediate in creating these inhibitor molecules. chemicalbook.in

Table 2: Other Biologically Active Compounds Synthesized from L-Homophenylalanine Derivatives

CompoundClassTherapeutic Application
Carfilzomib Proteasome InhibitorTreatment of multiple myeloma. nih.govasm.orgmedkoo.com
NEP Inhibitors Neutral Endopeptidase InhibitorManagement of hypertension and congestive heart failure. chemicalbook.inchemicalbook.com

Advanced Analytical and Computational Methodologies in S 4 Nitro Homophenylalanine Studies

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and purity of (S)-4-nitro-homophenylalanine and for probing its solution-state conformation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For this compound, ¹H NMR spectra would reveal distinct signals for the aromatic protons on the nitro-substituted phenyl ring, the diastereotopic protons of the β-methylene group, the α-proton, and the protons of the amino and carboxyl groups. The chemical shifts and coupling constants of these protons are sensitive to the molecular conformation. Similarly, ¹³C NMR spectra provide data for each unique carbon atom, including the carboxyl, α-carbon, β-carbon, and the distinct carbons of the aromatic ring. While specific spectral data for this compound is not detailed in the reviewed literature, data from related homophenylalanine-derived compounds illustrates the expected complexity, often showing mixtures of conformers in solution. rsc.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning these signals and for determining through-bond and through-space correlations, which helps in defining the molecule's solution-state structure.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed to determine their mass-to-charge ratio (m/z). rsc.org High-resolution mass spectrometry (HR-MS) can confirm the molecular formula of this compound (C₁₀H₁₂N₂O₄). rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting patterns, providing structural confirmation. For instance, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry has been effectively used to study peptides containing homophenylalanine, distinguishing between non-covalent and covalent interactions with target molecules. mdpi.com

Infrared (IR) and Circular Dichroism (CD) Spectroscopy offer further structural insights. Fourier-transform infrared (FT-IR) spectroscopy is sensitive to the vibrational modes of functional groups, such as the characteristic symmetric and asymmetric stretches of the nitro group (~1520 and ~1350 cm⁻¹), the carbonyl group of the carboxylic acid, and N-H and O-H stretches. researchgate.net CD spectroscopy is particularly valuable for studying chiral molecules like the (S)-enantiomer of 4-nitro-homophenylalanine, providing information about its secondary structure, especially when incorporated into a larger peptide chain. researchgate.net

Table 1: Illustrative NMR Data for a Homophenylalanine-Derived Compound This table presents example NMR data for a related structure to illustrate the types of signals expected. Data is for (S)-4-methyl-8-nitro-3-phenethyl-3,4-dihydro-1H-benzo rsc.orgnih.govdiazepine-2,5-dione and shows a mixture of conformers. rsc.org

Nucleus Chemical Shift (δ) [ppm] Description
¹H NMR 7.19–7.13 (m), 7.03 (bd), 6.92 (bd), 6.88 (bd), 4.03 (bt), 3.98 (bt), 3.25 (s), 3.12 (s), 2.64–2.54 (m), 2.44–2.38 (m), 2.37 (s), 2.21–2.13 (m), 1.94–1.86 (m), 1.85–1.77 (m) Signals correspond to aromatic, methine, methylene (B1212753), and methyl protons. The complexity indicates multiple conformers.
¹³C NMR 170.5, 168.9, 140.6, 135.4, 133.3, 131.4, 128.7 (2C), 128.4 (2C), 127.4, 126.5, 126.5, 120.7, 55.1, 32.7, 29.2, 28.5, 20.8 Signals for carbonyl, aromatic, and aliphatic carbons. Only signals for the major conformer are listed.

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.comsci-hub.se This method provides unambiguous information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation and packing in the solid state. drawellanalytical.com

For this compound, single-crystal X-ray diffraction would be the ideal method. This involves growing a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. sci-hub.se The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. sci-hub.se Such an analysis would reveal the exact conformation of the homophenylalanine backbone, the orientation of the 4-nitrophenyl side chain, and the network of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amino groups, and π-π stacking interactions between the aromatic rings.

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be utilized. rsc.org While more challenging for complex organic molecules, PXRD data, often combined with information from solid-state NMR and computational modeling (like periodic DFT calculations), can be used to solve the crystal structure. rsc.org This synergistic approach has proven successful for determining the structures of complex organic molecules when single crystals are unavailable. rsc.org Although no specific crystallographic data for this compound was found in the searched literature, the application of XRD would be essential for a complete solid-state characterization.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides a theoretical lens to investigate the properties of this compound at the molecular level, complementing experimental data and providing predictive insights.

Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scispace.com It is a powerful tool for calculating a wide range of properties, including optimized molecular geometries, vibrational frequencies (to compare with IR spectra), and electronic properties like the distribution of electron density and electrostatic potential. researchgate.netrsc.org

For this compound, DFT calculations can provide deep insights into:

Electronic Properties : Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity and charge transfer capabilities. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the phenyl ring.

Intermolecular Interactions : DFT can be used to model and quantify the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding its self-assembly and binding to biological targets. researchgate.net

Reaction Mechanisms : Quantum mechanics/molecular mechanics (QM/MM) methods, which often use DFT for the QM region, can be employed to study the mechanism of inhibition if the compound targets an enzyme. researchgate.net For example, such methods have been used to study the inhibition of cysteine proteases by related nitroalkenes. researchgate.net

DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data for related nitro-aromatic compounds. researchgate.net

Table 2: Applications of DFT in the Study of this compound

Application Area Specific Insights Gained Relevant References
Structural Optimization Predicts stable conformers and their relative energies; calculates geometric parameters (bond lengths, angles). researchgate.netmdpi.com
Electronic Structure Determines HOMO-LUMO gap, molecular orbital shapes, electrostatic potential map, and dipole moment. scispace.comresearchgate.netaps.org
Vibrational Analysis Calculates theoretical IR and Raman spectra to aid in the interpretation of experimental data. researchgate.net
Interaction Studies Models hydrogen bonding and π-π stacking energies, crucial for understanding crystal packing and receptor binding. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the conformational landscape and flexibility of the molecule in different environments (e.g., in water or a membrane-mimetic environment). nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space : Identify the most populated conformations of the molecule in solution by simulating its movements over nanoseconds or longer.

Analyze Flexibility : Determine the flexibility of the backbone and the side chain, which is important for its ability to adapt and bind to a receptor site.

Study Solvation : Investigate the pattern of water molecules surrounding the solute, providing insights into its solubility and hydrophobic/hydrophilic character.

Simulate Binding : When docked into a protein active site, MD simulations can assess the stability of the protein-ligand complex and analyze the dynamics of the key interactions. nih.gov

MD simulations have been successfully applied to study peptides containing non-natural amino acids like homophenylalanine to assess the stability of their complexes with proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. The fundamental principle is that the activity of a compound is a function of its physicochemical properties and structural features. srmist.edu.in

If this compound were part of a series of analogs designed as enzyme inhibitors or receptor ligands, QSAR could be a valuable tool. The process involves:

Descriptor Calculation : Characterizing each molecule in the series with a set of numerical descriptors that encode its structural, steric, electronic, and lipophilic properties.

Model Building : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation : Rigorously validating the model's predictive power using techniques like cross-validation and external test sets to ensure its reliability. nih.govresearchgate.net

Table 3: Common Descriptor Classes in QSAR Modeling

Descriptor Class Examples Property Encoded
Electronic Hammett constants, Dipole moment, Partial atomic charges Distribution of electrons, influence on electrostatic interactions.
Steric Molar refractivity, Taft's constant, Molecular volume Size and shape of the molecule, influence on receptor fit.
Lipophilic Partition coefficient (logP), Distribution coefficient (logD) Hydrophobicity, influences membrane permeability and binding.
Topological Connectivity indices, Wiener index Atomic connectivity and molecular branching.
Quantum Chemical HOMO/LUMO energies, Electrostatic potential Detailed electronic and reactivity properties from calculations.

Future Perspectives and Emerging Research Directions for S 4 Nitro Homophenylalanine

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of (S)-4-nitro-homophenylalanine and related compounds often relies on traditional chemical methods. For instance, L-4-nitrophenylalanine is commonly synthesized via the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids. researchgate.net While effective, this method can yield byproducts and may not align with the principles of green chemistry. researchgate.net

Future research is geared towards developing more efficient and environmentally friendly synthetic pathways. A promising approach involves biocatalysis, leveraging enzymes to achieve high selectivity and reduce waste. For example, the use of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acid derivatives has been explored. frontiersin.orgfrontiersin.org Recent studies have demonstrated the potential of immobilized PALs in continuous flow reactors for the synthesis of 4-nitro-phenylalanine, achieving excellent conversion rates and enabling catalyst reusability. frontiersin.orgfrontiersin.org This combination of enzyme catalysis and flow chemistry presents a significant step towards sustainable production. frontiersin.orgfrontiersin.org

Furthermore, the microbial production of L-homophenylalanine (L-Hph) from renewable resources like glucose is being investigated as a more sustainable alternative to chemoenzymatic methods that depend on fossil fuels. nih.govasm.orgresearchgate.net Researchers have identified genes responsible for homophenylalanine synthesis in the cyanobacterium Nostoc punctiforme and have successfully engineered Escherichia coli for its fermentative production. nih.govresearchgate.net Future work in this area will likely focus on optimizing microbial strains and fermentation processes to improve yields and make this a viable industrial-scale production method. nih.govresearchgate.net The development of NADPH-dependent homophenylalanine dehydrogenases through protein engineering is another innovative strategy to enhance biocatalytic production. nih.gov

Expansion of Applications in Chemical Biology and Material Science

The unique properties of this compound make it a valuable tool in chemical biology and a promising component in materials science. chemimpex.comchemimpex.com

In chemical biology, the nitro group offers a versatile handle for various modifications. chemimpex.com It can be used for fluorescent labeling of biomolecules, aiding in the visualization and tracking of cellular processes. chemimpex.comchemimpex.com The compound also serves as a building block in peptide synthesis, allowing for the creation of peptides with enhanced properties for studying protein-protein interactions and enzyme activity. chemimpex.comchemimpex.comchemimpex.com The incorporation of such non-canonical amino acids can lead to peptides with improved stability and bioactivity, opening new avenues in drug discovery and protein engineering. chemimpex.comchemimpex.com Emerging photoclick chemistry methods, which utilize light-driven reactions, could further expand the utility of nitro-containing compounds in creating spatiotemporally controlled bioconjugates. nih.gov

In the realm of material science, this compound and its derivatives are being explored for the development of novel materials with unique characteristics. chemimpex.comchemimpex.com The introduction of the nitro group can influence the self-assembly of molecules, leading to the formation of materials like hydrogels with specific properties. researchgate.net These materials could find applications in areas such as tissue engineering and drug delivery. aurorascientific.com The potential for creating materials with enhanced thermal stability and chemical resistance is also an active area of investigation. chemimpex.com

Integration of Advanced Computational Design for Rational Drug Discovery

The integration of computational methods is set to revolutionize the discovery and development of drugs based on this compound. Rational drug design, which relies on understanding the three-dimensional structure of biological targets, can be significantly accelerated by computational tools. pitt.edunih.govcore.ac.uk

Advanced AI models like AlphaFold 3 are now capable of predicting the structure of complex biomolecular systems with high accuracy, including proteins, DNA, RNA, and small molecule ligands. isomorphiclabs.com This allows researchers to model the interaction of this compound-containing peptides with their targets, providing insights for designing more potent and selective therapeutic agents. isomorphiclabs.com Structure-based drug design can help in the development of inhibitors for various enzymes, such as proteases, which are implicated in diseases like cancer. pitt.edunih.gov

Computational approaches, including 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, are used to identify the key structural features required for a molecule's biological activity. core.ac.uk These methods can be used to screen virtual libraries of compounds and to guide the synthesis of new derivatives of this compound with improved therapeutic potential. core.ac.uk By combining computational predictions with experimental validation, the drug discovery process can be made more efficient and cost-effective. biostrand.ai

Exploration of Diverse Chemical Reactivity and Derivatization Pathways

The chemical reactivity of the nitro group in this compound is a key area for future exploration, offering numerous possibilities for creating novel derivatives with diverse functionalities. rsc.org The nitro group is a strong electron-withdrawing group, which influences the electronic properties and reactivity of the entire molecule. mdpi.com

Researchers are investigating various derivatization strategies to modify the nitro group and other parts of the molecule. researchgate.net For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of chemical transformations for creating libraries of new compounds. The development of novel derivatization reagents and methods is crucial for expanding the chemical space accessible from this compound. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.